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molecular formula C16H18ClF3N4OS B611520 Tyclopyrazoflor CAS No. 1477919-27-9

Tyclopyrazoflor

Cat. No. B611520
M. Wt: 406.9 g/mol
InChI Key: DBHVHTPMRCXCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09433215B2

Procedure details

To 3-neck round bottomed flask (50 mL) was added sodium hydride (60% in oil, 0.130 g, 3.28 mmol) and sulfolane (16 mL). The gray suspension was stirred for 5 minutes then N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (1.20 g, 3.16 mmol) dissolved in sulfolane (25 mL) was slowly added dropwise over 5 minutes. The mixture became a light gray suspension after 3 minutes and was allowed to stir for 5 minutes after which time ethyl bromide (0.800 mL, 10.7 mmol) and potassium iodide (0.120 g, 0.720 mmol) were added sequentially. The cloudy suspension was then allowed to stir at room temperature. The reaction was quenched after 6 hours by being poured drop-wise into cooled ammonium formate/acetonitrile solution (30 mL). The resulting orange colored solution was stirred and tetrahydrofuran (40 mL) was added. The mixture was assayed, using octanophenone as a standard, and found to contain (1.09 g, 85%) of the desired product with a selectivity versus the retro-Michael-like decomposition product of 97:3.
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[C:8]([NH:9][C:10](=[O:20])[CH2:11][CH2:12][S:13][CH2:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:7][N:6]([C:21]2[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=2)[N:5]=1.[CH2:27](Br)[CH3:28].[I-].[K+]>S1(CCCC1)(=O)=O>[Cl:3][C:4]1[C:8]([N:9]([CH2:27][CH3:28])[C:10](=[O:20])[CH2:11][CH2:12][S:13][CH2:14][CH2:15][C:16]([F:18])([F:17])[F:19])=[CH:7][N:6]([C:21]2[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=2)[N:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide
Quantity
1.2 g
Type
reactant
Smiles
ClC1=NN(C=C1NC(CCSCCC(F)(F)F)=O)C=1C=NC=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)Br
Name
Quantity
0.12 g
Type
reactant
Smiles
[I-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The gray suspension was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
after 3 minutes
Duration
3 min
ADDITION
Type
ADDITION
Details
were added sequentially
STIRRING
Type
STIRRING
Details
to stir at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched after 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
by being poured drop-wise
TEMPERATURE
Type
TEMPERATURE
Details
into cooled ammonium formate/acetonitrile solution (30 mL)
STIRRING
Type
STIRRING
Details
The resulting orange colored solution was stirred
ADDITION
Type
ADDITION
Details
tetrahydrofuran (40 mL) was added

Outcomes

Product
Details
Reaction Time
5 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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